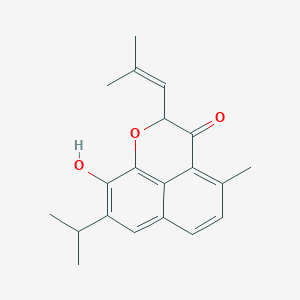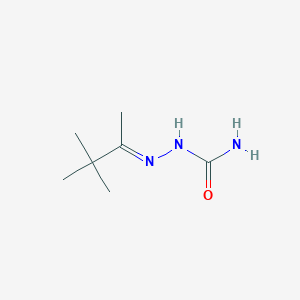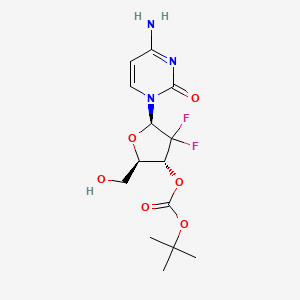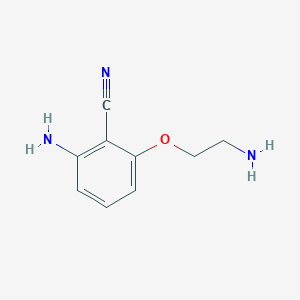
Prionoid B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prionoid B is a natural diterpenoid compound isolated from the roots of Salvia prionitis. It belongs to the class of abietane diterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its cytotoxic properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prionoid B typically involves the extraction from natural sources, particularly the roots of Salvia prionitis. The process includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as chloroform, dichloromethane, or ethyl acetate.
Purification: The crude extract undergoes purification through chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC).
Isolation: this compound is isolated based on its unique chemical properties and structure, confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in Salvia prionitis. large-scale extraction and purification processes can be optimized for higher yields. This involves:
Cultivation: Growing under controlled conditions to ensure a consistent supply of raw material.
Extraction and Purification: Utilizing industrial-scale extraction and purification methods to isolate this compound efficiently.
化学反应分析
Types of Reactions
Prionoid B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule, creating analogs for further study.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential biological activities.
科学研究应用
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its cytotoxic effects on cancer cell lines, showing promise as an anticancer agent.
Medicine: Potential therapeutic applications due to its cytotoxic and anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a lead compound for drug discovery.
作用机制
Prionoid B exerts its effects through several molecular targets and pathways:
Cytotoxicity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antioxidant: Scavenges free radicals and reduces oxidative stress, protecting cells from damage.
相似化合物的比较
Prionoid B is compared with other abietane diterpenoids, such as:
Prionoid A: Another diterpenoid from with similar cytotoxic properties.
Prionoid C: Exhibits different structural features and biological activities.
Rosmanol: Known for its antioxidant properties, differing in its chemical structure and specific activities.
This compound stands out due to its unique combination of cytotoxic, anti-inflammatory, and antioxidant properties, making it a compound of significant interest for further research and development.
属性
分子式 |
C20H22O3 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
12-hydroxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-4-one |
InChI |
InChI=1S/C20H22O3/c1-10(2)8-15-19(22)16-12(5)6-7-13-9-14(11(3)4)18(21)20(23-15)17(13)16/h6-9,11,15,21H,1-5H3 |
InChI 键 |
WLCQIECMEDJZSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=O)C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)






![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)





